molecular formula C16H17N3O4S B11091837 1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine

1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine

Cat. No.: B11091837
M. Wt: 347.4 g/mol
InChI Key: NMUNWDFGOYTNEI-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a nitrophenyl group at the 1-position and a phenylsulfonyl group at the 4-position of the piperazine ring

Preparation Methods

The synthesis of 1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Piperazine Formation: The reaction of 2-nitrobenzene and phenylsulfonyl chloride with piperazine under specific conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The phenylsulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, lithium aluminum hydride, and nucleophiles such as amines. Major products formed from these reactions include amino derivatives, thiol derivatives, and substituted piperazines.

Scientific Research Applications

1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group and phenylsulfonyl group play crucial roles in its reactivity and interactions. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses.

Comparison with Similar Compounds

1-(2-Nitrophenyl)-4-(phenylsulfonyl)piperazine can be compared with other similar compounds, such as:

    1-(2-Nitrophenyl)piperazine: Lacks the phenylsulfonyl group, resulting in different chemical properties and reactivity.

    4-(Phenylsulfonyl)piperazine: Lacks the nitrophenyl group, leading to different biological activity and applications.

    1-(2-Nitrophenyl)-4-(methylsulfonyl)piperazine: Contains a methylsulfonyl group instead of a phenylsulfonyl group, affecting its chemical and biological properties.

Properties

Molecular Formula

C16H17N3O4S

Molecular Weight

347.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(2-nitrophenyl)piperazine

InChI

InChI=1S/C16H17N3O4S/c20-19(21)16-9-5-4-8-15(16)17-10-12-18(13-11-17)24(22,23)14-6-2-1-3-7-14/h1-9H,10-13H2

InChI Key

NMUNWDFGOYTNEI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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